molecular formula C14H17Cl2NO B291051 2,4-dichloro-N-(2-methylcyclohexyl)benzamide

2,4-dichloro-N-(2-methylcyclohexyl)benzamide

Cat. No. B291051
M. Wt: 286.2 g/mol
InChI Key: FEKZAAWOUHFLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-methylcyclohexyl)benzamide, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase inhibitors, which are being explored for their ability to treat a variety of autoimmune and inflammatory diseases.

Mechanism of Action

2,4-dichloro-N-(2-methylcyclohexyl)benzamide acts by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune system activation. By blocking the activity of these enzymes, 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can help to reduce the levels of pro-inflammatory cytokines and other mediators that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and other autoimmune diseases. The compound has also been shown to have a favorable safety profile, with limited toxicity and few side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide is its specificity for Janus kinases, which makes it a potentially valuable tool for studying the role of these enzymes in various disease processes. However, the compound's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(2-methylcyclohexyl)benzamide and related Janus kinase inhibitors. One area of interest is the development of more potent and selective compounds that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of focus is the exploration of combination therapies involving Janus kinase inhibitors and other drugs, in order to maximize their therapeutic effects. Additionally, researchers are investigating the potential use of Janus kinase inhibitors in treating certain types of cancer, where these enzymes are also involved in disease progression.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide involves several steps, starting with the reaction of 2,4-dichlorobenzoyl chloride with 2-methylcyclohexylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product.

Scientific Research Applications

2,4-dichloro-N-(2-methylcyclohexyl)benzamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.

properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H17Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18)

InChI Key

FEKZAAWOUHFLPC-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

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